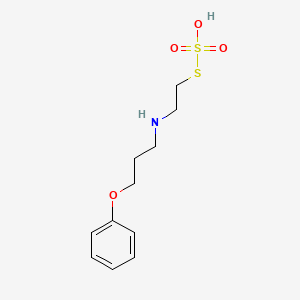
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C11H17NO3S3 It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further linked to a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate typically involves the reaction of 3-phenoxypropylamine with ethylene sulfide, followed by the introduction of a thiosulfate group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH). The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfonate derivatives, sulfide derivatives, and various substituted aminoethyl compounds. These products have diverse applications in different fields.
Scientific Research Applications
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The phenoxypropyl group may interact with biological membranes, affecting their properties and functions. The aminoethyl chain can form hydrogen bonds and electrostatic interactions with various biomolecules, modulating their activities.
Comparison with Similar Compounds
Similar Compounds
S-2-((3-Phenylpropyl)amino)ethyl thiosulfate: Similar structure but with a phenyl group instead of a phenoxy group.
S-2-((3-Methoxypropyl)amino)ethyl thiosulfate: Similar structure but with a methoxy group instead of a phenoxy group.
S-2-((3-Chloropropyl)amino)ethyl thiosulfate: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
21224-68-0 |
|---|---|
Molecular Formula |
C11H17NO4S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(2-sulfosulfanylethylamino)propoxybenzene |
InChI |
InChI=1S/C11H17NO4S2/c13-18(14,15)17-10-8-12-7-4-9-16-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,13,14,15) |
InChI Key |
GNNDJXZJUQHATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















